Cas no 53643-48-4 (Vindesine)

Vindesine structure
Vindesine structure
Product Name:Vindesine
Numero CAS:53643-48-4
MF:C43H55N5O7
MW:753.926111459732
CID:56451
PubChem ID:11643449
Update Time:2025-04-18

Vindesine Proprietà chimiche e fisiche

Nomi e identificatori

    • Vindesine
    • Desacetylvinblastineamide
    • Eldesine
    • 4-Desacetylleurosidin-C-3-carboxamid
    • Vindesin
    • Vindesina
    • Vindesinum
    • EX-A3837
    • Desacetylvinblastine amide sulfate
    • BRD-K59753975-065-01-3
    • AKOS037623357
    • D06304
    • methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
    • HMS2090E15
    • Q416660
    • AB00698294-03
    • 3-carbamoyl-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
    • SCHEMBL4420
    • HY-16514
    • methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
    • Desacetylvinblastine amide
    • methyl (5S,7S,9S)-9-[(2b,3b,4b,5a,12b,19a)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
    • 53643-48-4
    • Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-
    • AC-36879
    • FS-7032
    • HHJUWIANJFBDHT-KOTLKJBCSA-N
    • CHEBI:36373
    • Compound 112531;
    • Q-100607
    • Vindesine (USAN/INN)
    • 3-(aminocarbonyl)-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
    • CHEMBL219146
    • DTXSID6023739
    • methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
    • NS00032802
    • AB01275494-01
    • STL565153
    • methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-met
    • hanoazacycloundecino[5,4-b]indole-9-carboxylate
    • BRD-K59753975-001-02-6
    • Inchi: 1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1
    • Chiave InChI: HHJUWIANJFBDHT-KOTLKJBCSA-N
    • Sorrisi: O[C@]1(C(N)=O)[C@@H]([C@@]2(C=CCN3CC[C@@]4(C5C=C([C@]6(C(=O)OC)C7=C(C8C=CC=CC=8N7)CCN7C[C@](CC)(C[C@@H](C7)C6)O)C(=CC=5N(C)[C@H]41)OC)[C@@H]32)CC)O

Proprietà calcolate

  • Massa esatta: 753.41000
  • Massa monoisotopica: 753.41
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 55
  • Conta legami ruotabili: 7
  • Complessità: 1570
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente
  • Superficie polare topologica: 165A^2

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.41
  • Punto di fusione: 230-232°
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.707
  • PSA: 164.82000
  • LogP: 3.37350
  • pka: pKa (DMF 66%) 5.39, 7.36; (H2O) 6.04, 7.67(at 25℃)
  • Rotazione specifica: D25 +39.4° (c = 1.0 in methanol)

Vindesine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 1544
  • Classe di pericolo:6.1(a)
  • PackingGroup:II
  • Gruppo di imballaggio:II
  • Livello di pericolo:6.1(a)
  • Termine di sicurezza:6.1(a)
  • Gruppo di imballaggio:II

Vindesine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V83910-5mg
Vindesine
53643-48-4 ,HPLC≥95%
5mg
¥5622.0 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2299-1 mg
Vindesine
53643-48-4
1mg
¥569.00 2022-02-28
TargetMol Chemicals
TN2299-1mg
Vindesine
53643-48-4
1mg
¥ 569 2024-07-19
Enamine
EN300-33412062-0.05g
methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraene-13-carboxylate
53643-48-4 95.0%
0.05g
$2755.0 2025-03-18
TargetMol Chemicals
TN2299-1 mg
Vindesine
53643-48-4 98%
1mg
¥ 569 2023-07-10
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.